molecular formula C15H11N3O3 B326042 3-(2-methyl-5-nitroanilino)indol-2-one

3-(2-methyl-5-nitroanilino)indol-2-one

Cat. No.: B326042
M. Wt: 281.27 g/mol
InChI Key: WXYIUYJQWSBELW-UHFFFAOYSA-N
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Description

3-(2-Methyl-5-nitroanilino)indol-2-one is a substituted indolin-2-one derivative characterized by a 2-methyl-5-nitroanilino group at the 3-position of the indole core. The compound’s molecular formula is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol. Its structure combines electron-withdrawing (nitro) and sterically hindering (methyl) substituents, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

3-(2-methyl-5-nitroanilino)indol-2-one

InChI

InChI=1S/C15H11N3O3/c1-9-6-7-10(18(20)21)8-13(9)16-14-11-4-2-3-5-12(11)17-15(14)19/h2-8H,1H3,(H,16,17,19)

InChI Key

WXYIUYJQWSBELW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O

Isomeric SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=C3C=CC=CC3=NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below summarizes key structural analogs, their substituents, molecular weights, and reported activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Reference
3-(2-Methyl-5-nitroanilino)indol-2-one 2-Methyl-5-nitroanilino 296.28 Under investigation N/A
(E)-3-((1-Methyl-5-nitroimidazol-2-yl)methylene)-5-nitroindolin-2-one Nitroimidazole, exocyclic double bond, nitro 347.99 (M+H) Potent antimicrobial activity
5-Chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one Chloro, dinitrophenyl hydrazone 360.72 Cytotoxicity against cancer cells
3-[(2,4-Dimethylphenyl)amino]-5-nitroindol-2-one 2,4-Dimethylphenyl, nitro 297.31 Unspecified (structural analog)
7-Fluoro-1-methyl-5-nitroindol-2-one Fluoro, methyl, nitro 226.17 Potential pharmaceutical applications

Key Observations:

Nitroimidazole Hybrid (Compound from ): The incorporation of a nitroimidazole group enhances antimicrobial activity, likely due to nitroimidazole’s known role in disrupting microbial DNA . The exocyclic double bond (E-configuration) may improve membrane permeability compared to this compound, which lacks this feature.

The hydrazone linker introduces conformational flexibility, which is absent in the rigid anilino group of the target compound.

Physicochemical Properties

  • Lipophilicity: The 2-methyl group in the target compound increases lipophilicity (logP ~2.1 estimated) compared to derivatives with polar substituents (e.g., hydrazones or nitroimidazoles). This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects: The 5-nitro group in all analogs creates an electron-deficient aromatic system, favoring interactions with electron-rich biological targets like DNA or enzymes .

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